9H-Carbazole, 9,9'-(2,2'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3,6-dimethyl-
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Overview
Description
9H-Carbazole, 9,9’-(2,2’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis[3,6-dimethyl- is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is part of the carbazole family, which is characterized by a tricyclic aromatic structure. The presence of dimethyl groups and biphenyl units in its structure enhances its stability and reactivity, making it a valuable compound in organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole, 9,9’-(2,2’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis[3,6-dimethyl- typically involves multi-step organic reactions. One common method includes the coupling of carbazole derivatives with biphenyl units under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality and consistency of the product. Industrial production also focuses on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
9H-Carbazole, 9,9’-(2,2’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis[3,6-dimethyl- undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions, where halogens or nitro groups replace hydrogen atoms in the compound.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine gas or nitration using a mixture of nitric and sulfuric acids.
Major Products Formed
The major products formed from these reactions include various substituted carbazole derivatives, which can be further utilized in the synthesis of advanced materials and pharmaceuticals .
Scientific Research Applications
9H-Carbazole, 9,9’-(2,2’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis[3,6-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 9H-Carbazole, 9,9’-(2,2’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis[3,6-dimethyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to DNA or proteins, leading to changes in cellular functions. In electronic applications, its unique structure allows for efficient charge transport and light emission, making it an ideal material for OLEDs .
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethyl-9H-carbazole: A simpler carbazole derivative with similar structural features but different reactivity and applications.
9,9’-[1,1’-Biphenyl]-4,4’-diylbis[3,6-bis(1,1-dimethyl ethyl)]-9H-carbazole: Another complex carbazole derivative used in electronic materials.
Uniqueness
9H-Carbazole, 9,9’-(2,2’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis[3,6-dimethyl- stands out due to its enhanced stability and reactivity, making it a versatile compound in various scientific and industrial applications. Its unique structural features allow for efficient charge transport and light emission, distinguishing it from other carbazole derivatives .
Properties
Molecular Formula |
C42H36N2 |
---|---|
Molecular Weight |
568.7 g/mol |
IUPAC Name |
9-[4-[4-(3,6-dimethylcarbazol-9-yl)-2-methylphenyl]-3-methylphenyl]-3,6-dimethylcarbazole |
InChI |
InChI=1S/C42H36N2/c1-25-7-15-39-35(19-25)36-20-26(2)8-16-40(36)43(39)31-11-13-33(29(5)23-31)34-14-12-32(24-30(34)6)44-41-17-9-27(3)21-37(41)38-22-28(4)10-18-42(38)44/h7-24H,1-6H3 |
InChI Key |
VYNYTUQHIXEUSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C)C4=CC(=C(C=C4)C5=C(C=C(C=C5)N6C7=C(C=C(C=C7)C)C8=C6C=CC(=C8)C)C)C |
Origin of Product |
United States |
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